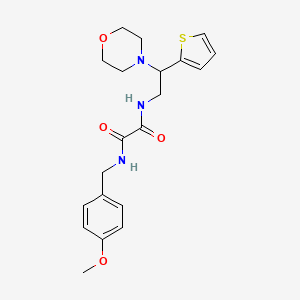
N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H25N3O4S and its molecular weight is 403.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C20H25N3O4S
- Molecular Weight : 403.5 g/mol
- CAS Number : 946355-86-8
The structure incorporates a 4-methoxybenzyl group , a morpholino group , and a thiophen-2-yl group attached to an oxalamide backbone . These structural features contribute to its diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Methoxybenzyl Intermediate : Reaction of 4-methoxybenzyl chloride with a base.
- Synthesis of the Morpholino Intermediate : Introduction of the morpholino group via reaction with an appropriate thiophenyl derivative.
- Coupling Reaction : The final step involves coupling the methoxybenzyl intermediate with the morpholino intermediate using oxalyl chloride.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary based on the context of use, necessitating further experimental studies to elucidate these mechanisms.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives can inhibit cell growth in various cancer cell lines, including:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HT-29 | 0.5 | High |
| M21 | 0.7 | Moderate |
| MCF7 | 0.6 | High |
These compounds have been noted for their ability to disrupt cell cycle progression, particularly blocking cells in the G2/M phase, which is critical for cancer treatment strategies .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown potential antimicrobial activity. Studies indicate that it can inhibit the growth of various bacterial strains, suggesting its utility in developing new antimicrobial agents .
Case Studies
Several case studies have highlighted the effectiveness of oxalamide derivatives in preclinical settings:
-
Study on Antiproliferative Effects : A study evaluated the antiproliferative activity of several oxalamide derivatives against human cancer cell lines, demonstrating that modifications on the benzyl group significantly enhanced activity.
- Findings : Compounds with electron-donating groups exhibited increased potency.
- In Vivo Efficacy : Chick chorioallantoic membrane (CAM) assays were conducted to assess tumor growth inhibition by these compounds. Results indicated that certain derivatives effectively blocked angiogenesis and reduced tumor size comparable to standard chemotherapeutics .
属性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-26-16-6-4-15(5-7-16)13-21-19(24)20(25)22-14-17(18-3-2-12-28-18)23-8-10-27-11-9-23/h2-7,12,17H,8-11,13-14H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKNOJUOJMAJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














